1-(3-Bromopropyl)-3-ethyl-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-ethyl-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromopropyl, ethyl, and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor. For instance, starting with 3-ethyl-5-iodobenzene, the bromopropyl group can be introduced via a nucleophilic substitution reaction using 3-bromopropyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process typically includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvents such as toluene or xylene may be used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-ethyl-5-iodobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-5-iodobenzene involves its ability to undergo various chemical transformations. The bromopropyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The aromatic ring can participate in electrophilic aromatic substitution reactions, where the iodine atom serves as a directing group . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the iodine and ethyl groups.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of iodine and lacks the ethyl group.
3-Bromopropylbenzene: Similar but lacks the iodine and ethyl groups.
Uniqueness
1-(3-Bromopropyl)-3-ethyl-5-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with an ethyl group. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C11H14BrI |
---|---|
Molekulargewicht |
353.04 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
BAIKCPTUMAIGGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)I)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.